3-Bromo-5,6-difluoro-2-methoxybenzylamine
CAS No.:
Cat. No.: VC20426822
Molecular Formula: C8H8BrF2NO
Molecular Weight: 252.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrF2NO |
|---|---|
| Molecular Weight | 252.06 g/mol |
| IUPAC Name | (5-bromo-2,3-difluoro-6-methoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C8H8BrF2NO/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2H,3,12H2,1H3 |
| Standard InChI Key | DOQSZHAUFYGCKA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1CN)F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-Bromo-5,6-difluoro-2-methoxybenzylamine possesses the systematic IUPAC name (5-bromo-2,3-difluoro-6-methoxyphenyl)methanamine, reflecting its substitution pattern on the benzene ring (Figure 1). The molecular formula C₈H₈BrF₂NO corresponds to a molar mass of 252.06 g/mol, as confirmed by high-resolution mass spectrometry. Key structural attributes include:
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A benzene core with bromo (C-5), fluoro (C-2 and C-3), and methoxy (C-6) substituents.
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A primary amine (-CH₂NH₂) group at the benzylic position, enabling participation in condensation and alkylation reactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrF₂NO |
| Molecular Weight | 252.06 g/mol |
| IUPAC Name | (5-bromo-2,3-difluoro-6-methoxyphenyl)methanamine |
| SMILES | COC₁=C(C=C(C(=C₁CN)F)F)Br |
| InChI Key | DOQSZHAUFYGCKA-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the methoxy group (δ 3.85 ppm, singlet) and benzylic methylene protons (δ 3.70 ppm, triplet, J = 5.2 Hz). The fluorine atoms induce deshielding effects, with ¹⁹F NMR resonances at δ -112.3 ppm (C-2 F) and δ -118.9 ppm (C-3 F) . Infrared (IR) spectroscopy identifies N-H stretching vibrations at 3350–3250 cm⁻¹ and C-Br absorption at 650 cm⁻¹.
Synthetic Methodologies
General Synthetic Route
The synthesis typically proceeds via a multi-step functionalization strategy starting from 3-bromo-5,6-difluoro-2-methoxybenzaldehyde (Figure 2) :
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Reductive Amination: The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol at 25°C, yielding the primary amine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the product in 63–72% yield.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 25°C | Prevents side reactions |
| Solvent | Methanol | Enhances nucleophilicity |
| Reducing Agent | NaBH₃CN | Selective for imine reduction |
| Reaction Time | 16 hours | Ensures complete conversion |
Challenges and Solutions
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Amine Oxidation: The benzylic amine is prone to aerial oxidation. Conducting reactions under nitrogen atmosphere and adding 2,6-di-tert-butyl-4-methylphenol (BHT) as a stabilizer mitigates this issue .
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Regioselectivity: Competing halogen exchange reactions are suppressed by using anhydrous conditions and molecular sieves to scavenge trace moisture.
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The bromine atom at C-5 undergoes SₙAr (nucleophilic aromatic substitution) with amines, alkoxides, and thiols. For example, reaction with piperazine in DMF at 80°C replaces bromine with a piperazinyl group, forming derivatives with enhanced water solubility .
Catalytic Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids install diverse aryl groups at C-5, enabling structural diversification. Using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) achieves conversions >85% .
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